2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound featuring a pyridine ring substituted with ethoxy, methylphenyl, and oxadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. One common approach is:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Substitution on the pyridine ring: The ethoxy and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Coupling reactions: The pyridinyl and oxadiazolyl groups can be coupled using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methylphenyl groups.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Oxidation products: Carboxylic acids, aldehydes.
Reduction products: Amines, alcohols.
Substitution products: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine depends on its application:
Medicinal Chemistry: It may interact with specific receptors or enzymes, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the performance of devices, such as enhancing the efficiency of OLEDs.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-thiadiazol-3-yl]pyridine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-triazol-3-yl]pyridine: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-pyridin-4-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-3-26-21-17(8-9-18(23-21)15-6-4-14(2)5-7-15)19-24-20(27-25-19)16-10-12-22-13-11-16/h4-13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPNPHMUUZNKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.